molecular formula C25H27NO6 B14958472 3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B14958472
M. Wt: 437.5 g/mol
InChI Key: IWNCZUJXGTWBJB-UHFFFAOYSA-N
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Description

This compound belongs to the benzochromeno-oxazinone family, characterized by a fused chromene-oxazinone core and a 3,4,5-trimethoxybenzyl substituent. The structure comprises:

  • A polycyclic system with a chromene ring (benzopyran) fused to an oxazinone (1,3-oxazin-6-one).
  • A 3,4,5-trimethoxybenzyl group attached to the nitrogen atom of the oxazinone moiety. The trimethoxybenzyl group introduces significant steric bulk and electron-donating properties, which may influence solubility, stability, and biological activity.

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C25H27NO6/c1-28-21-10-15(11-22(29-2)24(21)30-3)12-26-13-19-20(31-14-26)9-8-17-16-6-4-5-7-18(16)25(27)32-23(17)19/h8-11H,4-7,12-14H2,1-3H3

InChI Key

IWNCZUJXGTWBJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCCC5)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting with the preparation of key intermediates such as 3,4,5-trimethoxybenzylamine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and subsequent cyclization steps are common in the synthetic route.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with various molecular targets and pathways. The trimethoxybenzyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural and Functional Differences

The compound is compared to three analogues (Table 1), focusing on substituent effects:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological Relevance
Target Compound 3,4,5-Trimethoxybenzyl ~423.4* High lipophilicity, electron-rich aromatic system Potential antioxidant activity inferred from SAR
3-(2-Methoxybenzyl) Analogue () 2-Methoxybenzyl ~365.4† Ortho-substitution introduces steric hindrance Unreported bioactivity, but structural similarity suggests possible radical scavenging
3-(4-Chlorobenzyl) Analogue () 4-Chlorobenzyl ~373.9† Electron-withdrawing Cl group enhances polarity Likely altered receptor binding vs. methoxy derivatives
3,9,11-Trihydroxy-6-Methoxy Chromeno-Chromenone () Hydroxy/methoxy mix 342.3 Multiple H-bond donors (hydroxy groups) High DPPH radical scavenging (cf. )

*Estimated based on formula; †Calculated from analogous structures.

Key Observations:

Substituent Electronic Effects :

  • The 3,4,5-trimethoxybenzyl group in the target compound provides strong electron-donating effects, enhancing resonance stabilization. This contrasts with the electron-withdrawing 4-chlorobenzyl group (), which may reduce aromatic reactivity but increase polarity .
  • Hydroxy groups in ’s compound enable H-bonding, correlating with higher antioxidant activity in DPPH assays (IC₅₀ < 10 μg/mL for hydroxy-rich compounds vs. ~39 μg/mL for methoxy-dominant extracts) .

Steric and Solubility Considerations: The 2-methoxybenzyl analogue () has ortho-substitution, which may hinder rotational freedom and reduce binding efficiency compared to the target compound’s symmetrical trimethoxy substitution . The target compound’s higher molecular weight (~423.4 vs.

Biological Activity: Hydroxy-substituted chromenones (e.g., ) exhibit superior radical scavenging due to phenolic -OH groups, whereas methoxy groups (as in the target compound) may require metabolic activation (e.g., demethylation) to enhance activity . Chlorobenzyl derivatives () are often explored for antimicrobial or anticancer applications, leveraging halogen-mediated interactions with biomolecules .

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